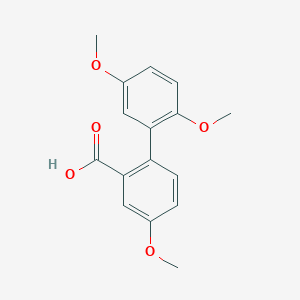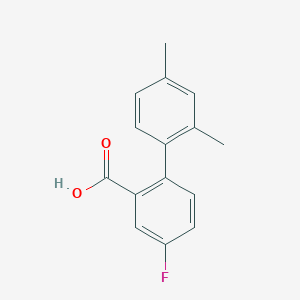
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid (5-DFP-2-FBA) is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 134-135°C and a boiling point of 281°C. It is soluble in methanol, ethanol, and acetone, and slightly soluble in water. 5-DFP-2-FBA is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biological research.
科学的研究の応用
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of fluorinated compounds, including fluoroalkanes and fluoroethers. In addition, 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% has been used as a fluorescent probe in biological research, and as a substrate in enzyme assays.
作用機序
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as lipases and proteases, by binding to their active sites. In addition, 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% has been found to interact with DNA, suggesting that it may also act as a DNA-binding agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been found to inhibit the growth of certain bacterial and fungal species, suggesting that it may have antibacterial and antifungal properties. In addition, it has been found to have a weak cytotoxic effect on certain cell lines, suggesting that it may have potential applications in cancer therapy.
実験室実験の利点と制限
The main advantages of using 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments are its stability, low toxicity, and low cost. It is stable at room temperature and is not highly toxic. Furthermore, it is relatively inexpensive compared to other compounds used in scientific research. However, it is important to note that 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% can be difficult to dissolve in water, and it can be volatile when heated.
将来の方向性
The potential applications of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% are numerous and varied. Further research is needed to investigate its potential as an antibacterial and antifungal agent, as well as its potential use in cancer therapy. In addition, further research is needed to investigate its potential as a fluorescent probe for biological research, and as a reagent in the synthesis of fluorinated compounds. It is also important to investigate the mechanism of action of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% in order to better understand its effects on enzymes and DNA. Finally, further research is needed to investigate the potential of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
合成法
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% can be synthesized by a variety of methods. One of the most commonly used methods is the Friedel-Crafts acylation of 2,4-dimethylphenol with fluorobenzoyl chloride. This is a two-step process that involves the formation of the acyl chloride intermediate and its subsequent reaction with the phenol. The reaction requires an acid catalyst, such as pyridine, and the product is purified by recrystallization.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDRTBKVTNUWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681234 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183896-57-2 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














